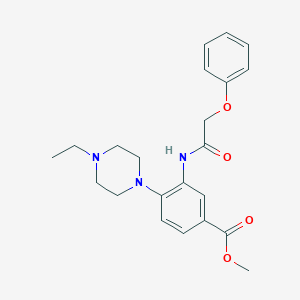![molecular formula C24H31N3O4 B350851 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate CAS No. 765920-41-0](/img/structure/B350851.png)
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate is a complex organic compound with a unique structure that includes a piperazine ring, a benzoate ester, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:
Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with the benzoate ester.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using 4-(propan-2-yloxy)benzoyl chloride as the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-
Properties
CAS No. |
765920-41-0 |
|---|---|
Molecular Formula |
C24H31N3O4 |
Molecular Weight |
425.5g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H31N3O4/c1-5-26-12-14-27(15-13-26)22-11-8-19(24(29)30-4)16-21(22)25-23(28)18-6-9-20(10-7-18)31-17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,25,28) |
InChI Key |
PCHIEMDPJZRVJZ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B350811.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B350832.png)


![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylpropanamide](/img/structure/B350842.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350847.png)

![5-(4-bromophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B350862.png)

![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B350872.png)
![3,6-dichloro-N-[3-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B350881.png)
![N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B350888.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B350947.png)
![Methyl 2-(3-fluorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B351001.png)
